molecular formula C15H20O2 B1617842 Butyl prop-2-enoate;styrene CAS No. 25767-47-9

Butyl prop-2-enoate;styrene

Cat. No.: B1617842
CAS No.: 25767-47-9
M. Wt: 232.32 g/mol
InChI Key: TUZBYYLVVXPEMA-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate (Butyl acrylate): Butyl acrylate (CAS 141-32-2, C₇H₁₂O₂) is an acrylic ester formed by the condensation of acrylic acid and 1-butanol. It is a clear, colorless liquid with a sharp odor, low water solubility, and applications in coatings, adhesives, sealants, and impact modifiers for plastics . Its polymerization behavior is notable in controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), where additives like α-hydroxy carbonyl compounds enhance conversion rates and reduce polydispersity .

Styrene: Styrene (C₈H₈, CAS 100-42-5) is a vinyl aromatic monomer widely used to produce polystyrene, rubber, and copolymers. It is a volatile, flammable liquid with a sweet odor. Styrene’s copolymerization with acrylates (e.g., butyl acrylate) improves mechanical properties and thermal stability in materials like adhesives and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl prop-2-enoate;styrene involves the polymerization of butyl acrylate and styrene monomers. The polymerization can be carried out using different methods such as solution polymerization, suspension polymerization, or emulsion polymerization. The choice of method depends on the desired properties of the final product .

    Solution Polymerization: This method involves dissolving the monomers in a suitable solvent and initiating the polymerization reaction using a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. The reaction is typically carried out at temperatures ranging from 60°C to 90°C.

    Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizer such as polyvinyl alcohol. The polymerization is initiated using a water-soluble initiator like potassium persulfate. The reaction temperature is usually maintained between 70°C and 90°C.

    Emulsion Polymerization: This method involves emulsifying the monomers in water using surfactants. The polymerization is initiated using a water-soluble initiator, and the reaction is carried out at temperatures between 50°C and 80°C.

Industrial Production Methods

Industrial production of this compound typically employs emulsion polymerization due to its ability to produce high molecular weight polymers with excellent mechanical properties. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Radical Polymerization

Butyl acrylate-styrene copolymer forms via free radical polymerization. Typical conditions involve:

InitiatorTemperature (°C)SolventReaction Time (h)Molecular Weight (kDa)
Benzoyl peroxide60–80Bulk/Emulsion4–1250–500
AIBN70–90Toluene6–18100–600

The styrene moiety enhances rigidity, while butyl acrylate imparts flexibility, enabling tunable glass transition temperatures (TgT_g) between −45°C (pure butyl acrylate) and 100°C (pure polystyrene) .

Copolymer Composition Effects

Varying monomer ratios significantly influence polymer properties:

Butyl Acrylate (%)Styrene (%)TgT_g (°C)Tensile Strength (MPa)Applications
7030−201.5Pressure-sensitive adhesives
50502512.0Coatings, films
30706030.0Structural plastics

Data adapted from copolymer studies .

Crosslinking Reactions

The copolymer undergoes crosslinking to enhance thermal stability:

  • Peroxide-Induced Crosslinking : Dicumyl peroxide (1–5 wt%) at 160–180°C forms covalent bonds between polymer chains, increasing decomposition temperature by 40–60°C .

  • Radiation Crosslinking : Gamma irradiation (50–200 kGy) creates free radicals that recombine into crosslinks, improving solvent resistance .

Functionalization

The ester group in butyl acrylate allows nucleophilic substitution:

ReagentConditionsProductApplication
Ammonia80°C, 24 hAcrylamide-styrene copolymerHydrogel matrices
Ethylene diamineReflux, THF, 12 hAmine-functionalized copolymerIon-exchange resins

Thermal Degradation

Thermogravimetric analysis (TGA) reveals two-stage degradation:

  • Butyl Acrylate Segment : Degrades at 200–350°C via ester cleavage, releasing butanol and acrylic acid .

  • Styrene Segment : Degrades at 350–450°C through random scission, yielding styrene monomers and oligomers .

Hydrolytic Degradation

In alkaline conditions (pH > 10), ester hydrolysis occurs:

Butyl acrylate+OHAcrylate+Butanol\text{Butyl acrylate} + \text{OH}^- \rightarrow \text{Acrylate}^- + \text{Butanol}

This reaction is accelerated at elevated temperatures (80°C), with half-life reduced from 200 h (pH 7) to 2 h (pH 12) .

Comparative Reactivity with Analogous Copolymers

Copolymer SystemKey Reaction DifferencesStability (vs. Butyl Acrylate-Styrene)
Methyl Acrylate-StyreneFaster hydrolysis due to less steric hindranceLower thermal stability (−10%)
Butyl Acrylate-AcrylonitrileNitrile groups resist hydrolysisHigher chemical resistance (+25%)
Ethyl Acrylate-StyreneIntermediate TgT_g and degradation kineticsComparable

Scientific Research Applications

Coatings and Paints

Butyl prop-2-enoate; styrene copolymers are extensively used in the coatings industry due to their excellent adhesion, flexibility, and weather resistance. They are ideal for:

  • Architectural Coatings : Provide durability and aesthetic appeal.
  • Automotive Paints : Offer protection against environmental factors.

Case Study : A study demonstrated that coatings formulated with butyl prop-2-enoate; styrene exhibited superior scratch resistance compared to traditional formulations, making them suitable for high-performance applications .

Adhesives

The adhesive properties of butyl prop-2-enoate; styrene make it a popular choice in the production of:

  • Pressure-Sensitive Adhesives (PSAs) : Used in tapes and labels.
  • Structural Adhesives : Employed in automotive and construction industries.

Data Table: Adhesive Performance Comparison

Type of AdhesiveTensile Strength (MPa)Elongation at Break (%)Application Area
Butyl Acrylate20300Tapes
Styrene Copolymer25250Structural Bonds

This table illustrates the enhanced performance characteristics of adhesives based on butyl prop-2-enoate; styrene compared to traditional options.

Textiles

In textile applications, butyl prop-2-enoate; styrene is used for:

  • Fabric Coatings : Improves water resistance and durability.
  • Textile Finishing Agents : Enhances softness and drape.

Case Study : A textile manufacturer reported a significant increase in water repellency when using a coating based on butyl prop-2-enoate; styrene compared to standard acrylic coatings .

Plastics and Synthetic Fibers

The incorporation of butyl prop-2-enoate into plastic formulations enhances:

  • Impact Resistance : Ideal for consumer goods and automotive parts.
  • Thermal Stability : Suitable for high-temperature applications.

Data Table: Polymer Properties Comparison

Polymer TypeImpact Resistance (kJ/m²)Thermal Stability (°C)
Standard Acrylic580
Butyl Prop-2-enoate/Styrene10120

This comparison highlights the superior mechanical properties of polymers modified with butyl prop-2-enoate; styrene.

Environmental Considerations

While butyl prop-2-enoate; styrene offers numerous advantages, it is essential to consider its environmental impact. The compound is flammable and requires careful handling during production and application processes . Ongoing research aims to develop greener alternatives or methods to mitigate its environmental footprint.

Mechanism of Action

The mechanism of action of Butyl prop-2-enoate;styrene involves the formation of a polymer network through the polymerization of butyl acrylate and styrene monomers. The polymerization process creates a three-dimensional network of polymer chains, which imparts the material with its unique mechanical and chemical properties. The molecular targets and pathways involved in this process include the initiation, propagation, and termination steps of free radical polymerization .

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Key Properties of Butyl Acrylate, Styrene, and Comparable Compounds

Compound Molecular Formula Boiling Point (°C) Solubility in Water Key Applications
Butyl acrylate C₇H₁₂O₂ 145–149 0.2 g/100 mL Coatings, adhesives, plastics
Styrene C₈H₈ 145–146 0.03 g/100 mL Polystyrene, rubber, copolymers
Methyl acrylate C₄H₆O₂ 80 5.2 g/100 mL Textiles, adhesives
Ethyl acrylate C₅H₈O₂ 99–101 1.5 g/100 mL Paints, latexes
Trimethylolpropane Triacrylate (TMPTA) C₁₅H₂₀O₆ >300 (decomposes) Insoluble UV-curable coatings, adhesives

Sources:

Butyl acrylate exhibits higher hydrophobicity compared to methyl and ethyl acrylates, making it suitable for water-resistant coatings. Styrene’s low water solubility and aromatic structure contribute to its rigidity in polymers. TMPTA, a trifunctional acrylate, offers superior crosslinking efficiency but requires specialized curing methods .

Polymerization Behavior

Table 2: Polymerization Characteristics

Compound Polymerization Method Reaction Efficiency Polydispersity Index (PDI)
Butyl acrylate NMP with BlocBuilder MA High (90%+ conversion) 1.2–1.4
Styrene NMP with BlocBuilder MA Moderate (70–80%) 1.3–1.5
Methyl acrylate Conventional free radical Moderate 1.5–2.0
TMPTA UV-initiated radical Fast curing <1.5

Sources:

Butyl acrylate and styrene show improved polymerization efficiency in continuous flow reactors due to rapid mixing and temperature control. Additives like acetonitrile or malononitrile accelerate butyl acrylate’s NMP while maintaining low PDI . Styrene’s slower polymerization in NMP systems is attributed to its lower radical stability compared to acrylates.

Copolymer Performance

Butyl acrylate-styrene copolymers are widely used for their balanced flexibility and strength. For example:

  • Styrene-butyl acrylate-acrylic acid terpolymers exhibit enhanced adhesion and weather resistance in coatings .
  • Gradient copolymers (e.g., butyl acrylate/acrylic acid) demonstrate superior self-assembly in solution compared to block copolymers, enabling tailored nanostructures .

In contrast, methyl methacrylate-styrene copolymers prioritize optical clarity and rigidity, as seen in automotive components .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing butyl prop-2-enoate-styrene copolymers with controlled molecular weight distributions?

  • Methodological Answer : Use nitroxide-mediated polymerization (NMP) with BlocBuilder MA as an initiator in continuous flow reactors. This approach enhances conversion rates and reduces polydispersity indices (PDI) compared to batch reactors. Additives like α-hydroxy ketones or methyl-substituted compounds further accelerate polymerization while maintaining low PDIs. Monitor reaction parameters (temperature, flow rate) to optimize molecular weight control .

Q. How can spectroscopic techniques confirm copolymer composition and structural integrity?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) to analyze monomer incorporation ratios and sequence distribution. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ester linkages in butyl prop-2-enoate). Cross-validate with gel permeation chromatography (GPC) for molecular weight data. For crystalline domains, X-ray diffraction (XRD) paired with SHELX software refines crystal structure models .

Q. What experimental approaches determine the thermal stability and decomposition kinetics of butyl prop-2-enoate-styrene copolymers?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres to assess decomposition temperatures. Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) and phase transitions. Apply the Flynn-Wall-Ozawa method to calculate activation energies for degradation. Compare results with atomistic simulations of bond dissociation energies .

Q. How do researchers characterize self-assembly behavior in butyl prop-2-enoate-styrene copolymers?

  • Methodological Answer : Utilize small-angle neutron scattering (SANS) to study micelle formation in selective solvents. Dynamic light scattering (DLS) measures hydrodynamic radii of self-assembled structures. Pair with coarse-grained molecular dynamics (CG-MD) simulations (e.g., bead-spring models) to predict aggregation patterns and compare with experimental data .

Q. What protocols ensure reproducibility in copolymer synthesis across different laboratories?

  • Methodological Answer : Standardize monomer purification (e.g., inhibitor removal via alumina columns), initiator concentrations, and reaction temperatures. Document solvent quality (e.g., n-dodecane purity) and degassing procedures. Use interlaboratory comparisons with shared reference materials to validate protocols .

Advanced Research Questions

Q. How can contradictions between simulation predictions and experimental data in copolymer studies be resolved?

  • Methodological Answer : Conduct multiscale modeling: first, validate coarse-grained simulations (e.g., bead-spring models) against neutron scattering data, then refine with atomistic simulations. Adjust force fields to match experimental Tg or density values. Use Bayesian inference to quantify uncertainties in model parameters .

Q. What strategies optimize surface adsorption of butyl prop-2-enoate-styrene copolymers for coating applications?

  • Methodological Answer : Simulate adsorption kinetics using CG-MD with varied surface interaction strengths and temperatures. Experimentally validate via quartz crystal microbalance (QCM-D) to measure mass uptake. Correlate adsorption efficiency with copolymer architecture (block vs gradient) and solvent selectivity .

Q. How do architectural variations (block vs gradient copolymers) impact mechanical properties?

  • Methodological Answer : Synthesize gradient copolymers via controlled radical polymerization and compare with block copolymers. Test tensile strength and elasticity using dynamic mechanical analysis (DMA). Model stress-strain behavior with finite element analysis (FEA) informed by monomer sequence data .

Q. What advanced techniques accelerate polymerization while maintaining low PDIs?

  • Methodological Answer : Combine flow chemistry with microwave-assisted polymerization. Use in-line FTIR or Raman spectroscopy for real-time monitoring. Optimize initiator/accelerator ratios (e.g., BlocBuilder MA with cyano compounds) to reduce reaction times without broadening molecular weight distributions .

Q. How can biocompatibility of butyl prop-2-enoate-styrene hydrogels be systematically evaluated?

  • Methodological Answer : Perform cytotoxicity assays (e.g., MTT) with fibroblast cell lines. Assess degradation profiles in simulated physiological conditions (pH 7.4, 37°C). Use confocal microscopy to study cell adhesion on copolymer surfaces. Validate with in vivo models for inflammation response .

Properties

CAS No.

25767-47-9

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

butyl prop-2-enoate;styrene

InChI

InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3

InChI Key

TUZBYYLVVXPEMA-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1

Canonical SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1

Key on ui other cas no.

25767-47-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 200-liter reactor equipped with a stirrer, a cooling apparatus, a condenser and a monomer supplying tube, 5 parts by weight of butylacrylate, 15 parts by weight of styrene, 0.2 parts by weight of triallyl isocyanurate, 140 parts by weight of ion-exchanged water and 1.0 parts by weight of potassium rosinate are added and mixed. The temperature is raised to 60° C. with stirring. After 10 minutes from the time of reaching 60° C., 0.25 parts by weight of potassium persulfate dissolved in deionized water is added thereto to initiate polymerization. The temperature of the reactor is maintained at 70° C. for 60 minutes. The polymerization is carried out at 70° C. for an additional 30 minutes to give an inner core of butylacrylate-styrene copolymer.
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Synthesis routes and methods II

Procedure details

Sixteen stable free radical polymerization (SFRP) were carried out under aqueous emulsion conditions. Each polymerization was set up with a total volume 0.7 mL, with 10 weight % styrene (monomer). The amount of surfactant (sodium alpha (C14-C16) olefin sulfonate—sold by Rhodia as Rhodacal A-246/L) added was 1 weight % to monomer, and two different amounts of initiator were added: 0.001 and 0.002 mole equivalence to monomer. The initiator that was used was water soluble and was tert-butylhydroperoxide (TBHP). For each initiator concentration the series of seven polymerizations differed in the amount of control agent added, with the first well getting 0.6 mole equivalence control agent and the last well getting 1.2 mole equivalence of control agent, with even steps of 0.1 mole equivalence (the control agent used was 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide—“α-hydrido-nitroxide”). In addition a polymerization reaction without control agent was conducted for each amount of initiator. After the predetermined heating and agitation time of 90° C. and 30 h the reactor vessels were opened and a small aliquot was taken from each vessel for analysis. Subsequently, an amount of n-butylacrylate equal to the amount of styrene previously added (10 wt %) was dispensed to each vessel. The vessels were then resealed and heated at 90° C. and mixed for an additional 30 h. Subsequently the reaction mixtures were worked up and characterized using the standard procedure outlined for polymerization experiments at the beginning of the Example section.
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Synthesis routes and methods III

Procedure details

In a round glass flask are charged 300 parts by weight of deionized water and 1.5 parts by weight of TTAB (tetradecyltrimethylammonium bromide, product of Sigma Aldrich) and nitrogen bubbling is performed for 20 minutes. The temperature is raised to 65° C. under stirring. To the reaction mixture is added 40 parts by weight of an n-butyl acrylate monomer, followed by stirring for further 20 minutes. After 0.5 part by weight of a initiator “V-50” (trade name of 2,2′-azobis(2-methylpropionamidine)dihydrochloride, product of Wako Pure Chemicals) is dissolved in 10 parts by weight of deionized water in advance, the resulting solution is charged in the flask. After maintaining the temperature at 65° C. for 3 hours, an emulsion obtained by emulsifying 55 parts by weight of a styrene monomer, 15 parts by weight of an n-butyl acrylate monomer, 2.5 parts by weight of acrylic acid and 0.8 part by weight of dodecanethiol in 100 parts by weight of deionized water having 0.5 part by weight of TTAB dissolved therein is charged in the flask continuously through a metering pump over 2 hours. The temperature is raised to 70° C. and it is maintained for 2 hours, whereby the polymerization is completed. A core-shell resin particle dispersion liquid (A1) having a weight-average molecular weight Mw of 25,000, an average particle size of 150 nm and a solid content of 25 wt. % is obtained.
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Synthesis routes and methods IV

Procedure details

As monomers, 123.75 g of styrene, 123.75 g of butyl acrylate, and 2.5 g of acrylic acid were used and mixed with 5.0 g of the emulsifier of the present invention product or the comparative product shown in Table 1 and 105 g of ion-exchanged water by using a homomixer, thereby preparing a mixed monomer emulsion. Aside from this, in a reactor equipped with a stirrer, a reflux condenser, a thermometer, a nitrogen inlet tube, and a dropping funnel, 122 g of ion-exchanged water and 0.25 g of sodium hydrogen carbonate were charged. A 36 g portion of the previously prepared mixed monomer emulsion described above was charged in the dropping funnel and added to the reactor all together, and then, the temperature was increased to 80° C. Thereafter, stirring was continued for 15 minutes. Subsequently, 0.5 g of ammonium persulfate as a polymerization initiator was dissolved in 20 g of ion-exchanged water, and the resulting solution was added to the reactor to initiate polymerization. Subsequently, 15 minutes after adding the polymerization initiator, 324 g of the rest of the mixed monomer emulsion was added dropwise thereto over 3 hours to carry out polymerization. Further, after maturation was allowed to proceed for consecutive 2 hours, the resultant was cooled and adjusted at a pH of 8 with ammonia water, whereby a polymer dispersion to be used for the evaluation experiments of the present invention was obtained.
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123.75 g
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Synthesis routes and methods V

Procedure details

Monomers, namely 123.75 g of styrene, 123.75 g of butyl acrylate and 2.5 g of acrylic acid were mixed with 5.0 g of the emulsifier that is the invention product or comparative product and 105 g of ion-exchanged water by using a homomixer, thereby preparing a mixed monomer emulsion liquid. Separately from this, 122 g of ion-exchanged water and 0.25 g of sodium hydrogencarbonate were charged in a reactor provided with a stirrer, a reflux condenser, a thermometer, a nitrogen introducing pipe, and a dropping funnel. In the dropping funnel, 36 g of the above-described previously prepared mixed monomer emulsion liquid was charged and added batchwise in the reactor, and the temperature was then increased to 80° C. Stirring was then continued for 15 minutes, and a solution of 0.5 g of ammonium persulfate as a polymerization initiator in 20 g of ion-exchanged water was added, thereby initiating polymerization. Subsequently, 15 minutes after addition of the polymerization initiator, 324 g of the residue of the mixed monomer emulsion liquid was dropped over 3 hours, thereby conducting polymerization. Furthermore, the resultant was continuously ripened for 2 hours and then cooled, followed by adjusting the pH to 8 with ammonia water. There were thus obtained polymer dispersions to be provided for evaluation experiments of the present invention.
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0.25 g
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123.75 g
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123.75 g
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2.5 g
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ammonium persulfate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.